molecular formula C21H20ClN5 B2389949 N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine CAS No. 899394-41-3

N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No. B2389949
CAS RN: 899394-41-3
M. Wt: 377.88
InChI Key: MBMAIOCSLCUZNH-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is also termed as 4-[2–phenyl-5,7–bis (trifluoromethyl) pyrazolo [1,5- a ]-pyrimidin-3-yl] phenol (PHTPP) .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazoles and their derivatives have been noted for their confirmed biological and pharmacological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • Lu Jiu-fu et al. (2015) conducted a study on a structurally similar compound, focusing on its synthesis and crystal structure. They synthesized 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine and evaluated its anticancer activity (Lu Jiu-fu et al., 2015).

Antitumor and Antimicrobial Activities

  • S. Riyadh (2011) investigated enaminones as precursors for synthesizing substituted pyrazoles, demonstrating their potential in developing antitumor and antimicrobial agents (S. Riyadh, 2011).
  • Ravi P Kumar et al. (2009) explored the synthesis of triazolo[4,3-c]pyrimidines, revealing their significant antibacterial properties against various bacterial strains (Ravi P Kumar et al., 2009).

Pharmacological Properties

  • J. Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines and evaluated them as mediator release inhibitors, showing potential as antiasthma agents (J. Medwid et al., 1990).
  • Peng Li et al. (2016) discovered 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1, proposing them for treating cognitive impairment associated with various diseases (Peng Li et al., 2016).

Molecular Design and Computational Studies

  • A. Farag and Asmaa M. Fahim (2019) conducted a study on the synthesis and DFT calculations of novel pyrazole and pyrimidine derivatives, evaluating their antitumor, antimicrobial, and antioxidant activities (A. Farag & Asmaa M. Fahim, 2019).

Material Science Applications

  • Chin-Ping Yang and Jiun-Hung Lin (1995) explored the synthesis of aromatic polyamides and polyimides based on phthalimidine derivatives, highlighting their potential in material science applications (Chin-Ping Yang & Jiun-Hung Lin, 1995).

properties

IUPAC Name

1-N-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-N,4-N-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-14-12-20(25-17-8-10-18(11-9-17)26(2)3)27-21(24-14)19(13-23-27)15-4-6-16(22)7-5-15/h4-13,25H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMAIOCSLCUZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylbenzene-1,4-diamine

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